molecular formula C10H16O4 B13157127 Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13157127
M. Wt: 200.23 g/mol
InChI Key: TUGNPTQIUATVIZ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is primarily used for research purposes and is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

The synthesis of Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with methanol under specific conditions to introduce the methoxy group. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific functional groups and spiro structure, making it a valuable compound for various research applications.

Biological Activity

Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H16_{16}O4_4
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 1699954-42-1

The compound features a spirocyclic framework that may influence its interaction with biological macromolecules, enhancing its potential as a bioactive agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate enzyme activities and cellular signaling pathways through the following mechanisms:

  • Enzyme Inhibition : The spirocyclic structure allows for potential interactions with enzymes, possibly inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may act on various receptors, influencing physiological responses related to metabolism and energy homeostasis.
  • Electrophilic Interactions : Its electrophilic nature enables it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to significant biological effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

1. Anti-obesity Effects

Studies suggest that compounds similar to this compound may act as modulators of MetAP2 (Methionine Aminopeptidase 2), which is involved in obesity-related metabolic pathways. Inhibiting MetAP2 could lead to reduced adiposity and improved insulin sensitivity, making it a candidate for obesity treatment .

2. Antidiabetic Properties

The modulation of metabolic pathways by this compound indicates its potential in managing type 2 diabetes. By influencing insulin signaling and lipid metabolism, it could help ameliorate conditions associated with insulin resistance .

3. Anticancer Activity

Preliminary studies have explored the anticancer potential of spirocyclic compounds, including this compound. Its ability to interact with cellular signaling pathways may inhibit cancer cell proliferation .

Data Tables

The following table summarizes relevant characteristics and findings related to this compound:

Property/ActivityDescription
Molecular FormulaC10_{10}H16_{16}O4_4
Molecular Weight200.23 g/mol
CAS Number1699954-42-1
Potential ActivitiesAnti-obesity, Antidiabetic, Anticancer
Mechanism of ActionEnzyme inhibition, Receptor modulation, Electrophilic interactions

Case Studies and Research Findings

A review of current literature reveals several studies focusing on the biological activity of compounds structurally related to this compound:

  • Inhibition of MetAP2 : Research has demonstrated that spirocyclic compounds can effectively inhibit MetAP2 activity, leading to weight loss in animal models .
  • Cell Proliferation Studies : In vitro studies indicated that certain spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
  • Metabolic Pathway Modulation : Animal studies have shown that these compounds can alter lipid profiles and improve glucose tolerance, highlighting their role in metabolic disease management .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-12-7-5-3-4-6-10(7)8(14-10)9(11)13-2/h7-8H,3-6H2,1-2H3

InChI Key

TUGNPTQIUATVIZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC12C(O2)C(=O)OC

Origin of Product

United States

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